5,6,7,3',4',5'-Hexamethoxyflavone
Overview
Description
5,6,7,3’,4’,5’-Hexamethoxyflavone: is a polymethoxyflavone, a type of flavonoid found in citrus fruits and medicinal plants. This compound has gained attention due to its potential anticancer properties, particularly in the treatment of triple-negative breast cancer .
Mechanism of Action
Target of Action
5,6,7,3’,4’,5’-Hexamethoxyflavone, also known as 5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, is a flavonoid compound with antiprotozoal activity . It has been found to inhibit Trypanosoma bruceirhodesiense, a protozoan parasite .
Mode of Action
These pathways are involved in regulating cell proliferation, survival, and cell cycle .
Biochemical Pathways
The compound affects the MAPK and Akt signaling pathways . The MAPK pathway is involved in a variety of cellular functions, including cell proliferation, differentiation, and migration. The Akt pathway plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Pharmacokinetics
It is known that polymethoxyflavones (pmfs), a class of flavonoids to which this compound belongs, are more lipophilic than hydroxyl flavones due to their methoxy groups . This lipophilicity may affect their biological activities and bioavailability .
Result of Action
The compound has been found to inhibit the growth of triple-negative breast cancer cells . It arrests the cell cycle in the G2/M phase, while no effect was observed on apoptosis or the migratory behavior of these cells . The growth inhibition was concomitant with reduced phosphorylation levels of signaling molecules in the MAPK and Akt pathways as well as cell cycle regulators .
Action Environment
It is known that the promotion stage of carcinogenesis can enhance the development of neoplasm when initiated cells encounter a sufficient dose of promoting agents such as radiation, dietary contaminants, and environmental toxins . These agents may stimulate DNA synthesis and then enhance cell proliferation through intracellular pathways in the initiated cell .
Biochemical Analysis
Biochemical Properties
5,6,7,3’,4’,5’-Hexamethoxyflavone has been found to interact with various enzymes and proteins. It inhibits the growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways . These pathways are crucial for regulating cell proliferation, survival, and cell cycle .
Cellular Effects
5,6,7,3’,4’,5’-Hexamethoxyflavone has significant effects on various types of cells and cellular processes. It inhibits the growth of triple-negative breast cancer cells by arresting the cell cycle in the G2/M phase . It does not affect apoptosis or the migratory behavior of these cells .
Molecular Mechanism
The molecular mechanism of action of 5,6,7,3’,4’,5’-Hexamethoxyflavone involves reduced phosphorylation levels of signaling molecules in the MAPK and Akt pathways as well as cell cycle regulators . This results in the inhibition of cell proliferation, survival, and cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, 5,6,7,3’,4’,5’-Hexamethoxyflavone shows a similar growth inhibitory effect on triple-negative breast cancer cells after 72 hours
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,3’,4’,5’-Hexamethoxyflavone typically involves the methylation of flavonoid precursors. One common method is the methylation of 5,6,7-trihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 5,6,7,3’,4’,5’-Hexamethoxyflavone involves large-scale methylation processes, often using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6,7,3’,4’,5’-Hexamethoxyflavone can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of substituted flavones.
Scientific Research Applications
Chemistry: 5,6,7,3’,4’,5’-Hexamethoxyflavone is used as a model compound in the study of flavonoid chemistry, particularly in understanding the effects of methoxylation on flavonoid activity .
Biology: In biological research, this compound is studied for its effects on cell signaling pathways, particularly the MAPK and Akt pathways .
Medicine: The most significant application of 5,6,7,3’,4’,5’-Hexamethoxyflavone is in cancer research. It has shown potential in inhibiting the growth of triple-negative breast cancer cells by arresting the cell cycle in the G2/M phase .
Industry: In the food and cosmetics industries, 5,6,7,3’,4’,5’-Hexamethoxyflavone is used for its antioxidant properties, contributing to the preservation of products and enhancement of skin health .
Comparison with Similar Compounds
Nobiletin (5,6,7,8,3’,4’-Hexamethoxyflavone): Another polymethoxyflavone with similar anticancer properties but found to be more toxic than 5,6,7,3’,4’,5’-Hexamethoxyflavone.
5,6,7,8,4’-Pentamethoxyflavone: A related compound with one less methoxy group, showing different biological activities.
Uniqueness: 5,6,7,3’,4’,5’-Hexamethoxyflavone is unique due to its specific methoxylation pattern, which contributes to its lower toxicity and comparable anticancer efficacy compared to nobiletin . This makes it a promising candidate for further research and potential therapeutic applications.
Properties
IUPAC Name |
5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDFNKUHYXHWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183280 | |
Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29043-07-0 | |
Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029043070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 5,6,7,3′,4′,5′-Hexamethoxyflavone?
A1: Research suggests that 5,6,7,3′,4′,5′-Hexamethoxyflavone exhibits promising anticancer activities. Specifically, it has demonstrated growth inhibitory effects on triple-negative breast cancer cells. [] Further research is needed to fully elucidate its mechanism of action and therapeutic potential in various cancer models.
Q2: How does 5,6,7,3′,4′,5′-Hexamethoxyflavone exert its anticancer effects?
A2: Studies indicate that 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits the growth of triple-negative breast cancer cells by suppressing key signaling pathways involved in cell proliferation and survival, namely the MAPK and Akt pathways. [] Additionally, it appears to induce cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects. []
Q3: Has 5,6,7,3′,4′,5′-Hexamethoxyflavone been compared to other related compounds?
A3: Yes, 5,6,7,3′,4′,5′-Hexamethoxyflavone has been compared to its structural isomer, nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone). Interestingly, while 5,6,7,3′,4′,5′-Hexamethoxyflavone exhibited lower toxicity than nobiletin, it demonstrated comparable growth inhibitory effects on triple-negative breast cancer cells after 72 hours of treatment. [] This finding suggests that 5,6,7,3′,4′,5′-Hexamethoxyflavone might possess a more favorable therapeutic window for potential anticancer applications.
Q4: What natural sources contain 5,6,7,3′,4′,5′-Hexamethoxyflavone?
A4: This compound has been isolated from various plant species, including:
- Murraya paniculata capsule [, ]
- Bauhinia championii [, ]
- Ageratum conyzoides [, ]
- Ficus gomelleira []
- Eremophila debilis []
- Lantana ukambensis []
Q5: Are there any analytical methods available to quantify 5,6,7,3′,4′,5′-Hexamethoxyflavone?
A5: Yes, Ultra Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection has been successfully employed for the quantification of 5,6,7,3′,4′,5′-Hexamethoxyflavone in plant extracts, particularly from Ageratum conyzoides. [] This method provides high sensitivity and selectivity, enabling accurate measurement of the compound in complex matrices.
Q6: Has the UPLC-PDA method for quantifying 5,6,7,3′,4′,5′-Hexamethoxyflavone been validated?
A6: Yes, the UPLC-PDA method has been validated and shown to be specific, linear, precise, accurate, and sensitive for quantifying 5,6,7,3′,4′,5′-Hexamethoxyflavone in aqueous extracts of Ageratum conyzoides. [] Furthermore, the method exhibited stability-indicating properties, ensuring reliable quantification even in the presence of degradation products. []
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